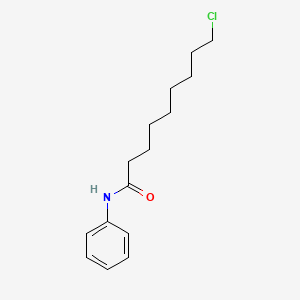![molecular formula C20H42O4S3 B4326586 1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane](/img/structure/B4326586.png)
1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane
描述
1,1'-[Thiobis(ethane-2,1-diylsulfonyl)]dioctane, commonly known as TBS, is a chemical compound with the molecular formula C20H42O4S2. It is a versatile reagent that has found a wide range of applications in scientific research, particularly in the field of biochemistry and medicinal chemistry. In
作用机制
The mechanism of action of TBS is based on its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This leads to the formation of cross-linked structures, which can alter the properties and functions of these molecules. TBS can also modify the structure and properties of lipids, which can affect the structure and function of biological membranes.
Biochemical and Physiological Effects:
TBS has been shown to have a wide range of biochemical and physiological effects. It can modify the structure and properties of proteins, lipids, and other biomolecules, which can affect their functions. TBS has also been shown to have anti-inflammatory and antitumor activities, which may be related to its ability to modify the structure and properties of biomolecules.
实验室实验的优点和局限性
TBS has several advantages as a reagent for scientific research. It is easy to synthesize, stable, and can be used in a wide range of experimental conditions. However, TBS also has some limitations. It can be toxic to cells at high concentrations, and its reactivity with thiol groups can be affected by the presence of other reactive groups in biomolecules.
未来方向
There are several future directions for the use of TBS in scientific research. One area of interest is the development of new cross-linking methods that can be used to study protein-protein interactions in live cells. Another area of interest is the use of TBS in the synthesis of new bioactive compounds with potential therapeutic applications. Finally, the development of new methods for the selective modification of biomolecules with TBS could lead to new insights into the structure and function of biological systems.
Conclusion:
In conclusion, TBS is a versatile reagent that has found a wide range of applications in scientific research. Its ability to modify the structure and properties of biomolecules has led to its use in the study of protein-protein interactions, lipid structure and function, and the synthesis of bioactive compounds. While TBS has several advantages as a reagent, it also has some limitations that need to be taken into account. Overall, TBS is a valuable tool for scientific research, and its use is likely to continue to grow in the future.
科学研究应用
TBS has found a wide range of applications in scientific research. It is commonly used as a cross-linking reagent in the study of protein-protein interactions. TBS can also be used to modify the structure and properties of lipids, which are important components of biological membranes. In addition, TBS has been used in the synthesis of various bioactive compounds, such as antitumor agents and anti-inflammatory agents.
属性
IUPAC Name |
1-[2-(2-octylsulfonylethylsulfanyl)ethylsulfonyl]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O4S3/c1-3-5-7-9-11-13-17-26(21,22)19-15-25-16-20-27(23,24)18-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXODVBDZUPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCSCCS(=O)(=O)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-chlorophenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326506.png)

![piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B4326529.png)
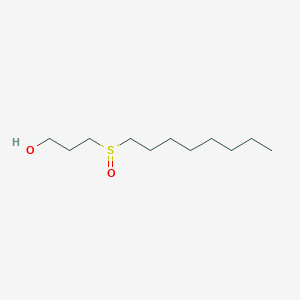
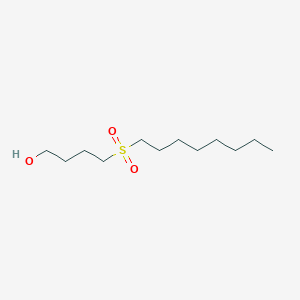
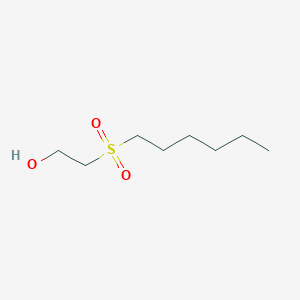
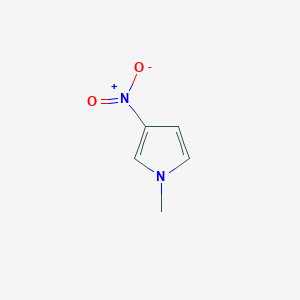
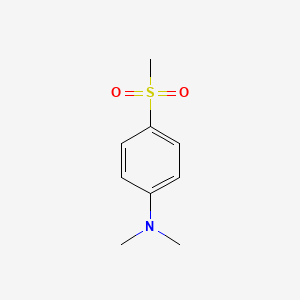
![1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326573.png)
![1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326579.png)

![methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate](/img/structure/B4326603.png)
![methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate](/img/structure/B4326611.png)
